
3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol is a chemical compound with a complex structure characterized by multiple ether linkages. This compound is part of a class of polyether alcohols, which are known for their unique properties and applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol typically involves the stepwise addition of ethylene oxide to a suitable alcohol precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired polyether structure. Commonly, a base catalyst such as potassium hydroxide is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes the continuous addition of ethylene oxide to the alcohol precursor, followed by purification steps to isolate the final product. The use of advanced separation techniques such as distillation and chromatography ensures high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides, esters.
Applications De Recherche Scientifique
3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the study of membrane proteins and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and as a stabilizer in polymer formulations.
Mécanisme D'action
The mechanism of action of 3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s polyether structure allows it to form stable complexes with various molecules, facilitating its use in drug delivery and as a stabilizer in industrial applications. The pathways involved include the modulation of membrane fluidity and the stabilization of protein structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
- 3,6,9,12,15,18,21-Heptaoxatetracosan-1-ol
- 23-Bromo-3,6,9,12,15,18,21-heptaoxatricosan-1-ol
Uniqueness
3,6,9,12,15,18-Hexaoxatetracos-23-en-1-ol is unique due to its specific polyether structure, which imparts distinct physicochemical properties. Compared to similar compounds, it offers enhanced solubility, stability, and the ability to form complexes with a broader range of molecules. These properties make it particularly valuable in applications requiring high stability and specificity.
Propriétés
Numéro CAS |
848701-21-3 |
|---|---|
Formule moléculaire |
C18H36O7 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-hex-5-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H36O7/c1-2-3-4-5-7-20-9-11-22-13-15-24-17-18-25-16-14-23-12-10-21-8-6-19/h2,19H,1,3-18H2 |
Clé InChI |
OTWWWOXMSOYYFT-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


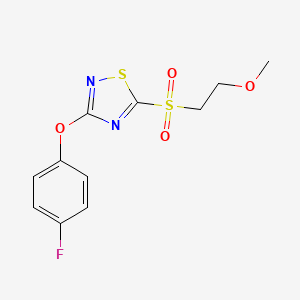


![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
![(4R)-2-Phenyl-4-[2-(phenylselanyl)ethyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14181813.png)
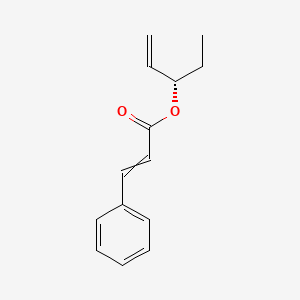
![9-(4'-Ethenyl[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B14181826.png)
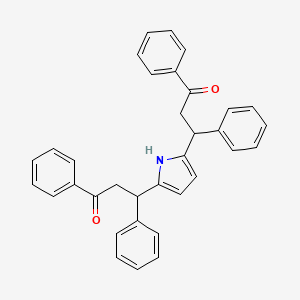
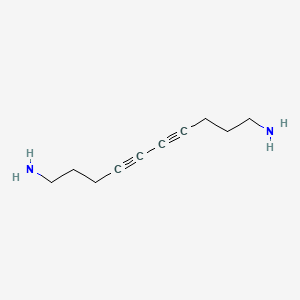

![4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride](/img/structure/B14181844.png)
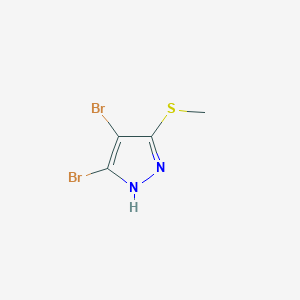
![3,6-Dicyclohexyl-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B14181858.png)
![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
